molecular formula C6H5N3O2 B1498381 1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid CAS No. 1041421-58-2

1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid

Cat. No.: B1498381
CAS No.: 1041421-58-2
M. Wt: 151.12 g/mol
InChI Key: JESHBAKAUQDDRC-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolo-pyrazole Scaffolds

The development of pyrrolo-pyrazole scaffolds represents a significant evolution in heterocyclic chemistry that began with the foundational work on simple pyrazole rings in the late nineteenth century. The historical trajectory of these compounds can be traced to German chemist Ludwig Knorr, who in 1883 first coined the term pyrazole for this class of five-membered heterocycles containing two adjacent nitrogen atoms. This initial nomenclature established the foundation for subsequent developments in azole chemistry, including the more complex fused ring systems that would emerge decades later.

The progression from simple pyrazoles to complex pyrrolo-pyrazole systems followed the broader advancement of synthetic organic chemistry during the twentieth century. Hans von Pechmann's classical synthesis method developed in 1898, which involved the reaction of acetylene with diazomethane to produce pyrazole, demonstrated the fundamental reactivity patterns that would later inform the synthesis of more sophisticated bicyclic systems. The recognition that pyrazoles could serve as building blocks for larger heterocyclic frameworks became apparent as chemists began exploring the condensation of pyrazole rings with other nitrogen-containing heterocycles.

The emergence of pyrrolo-pyrazole scaffolds as distinct chemical entities gained momentum during the latter half of the twentieth century, particularly as pharmaceutical research began to recognize the unique biological properties associated with fused nitrogen heterocycles. The development of these compounds paralleled advances in understanding structure-activity relationships in medicinal chemistry, where researchers observed that fused ring systems often exhibited enhanced biological activity compared to their individual components. This recognition led to systematic investigations of various pyrrolo-pyrazole architectures, including the [3,2-c] fusion pattern that characterizes the compound under examination.

The historical significance of pyrrolo-pyrazole scaffolds extends beyond their synthetic accessibility to encompass their role in advancing fundamental understanding of heterocyclic chemistry. Early investigations revealed that these fused systems exhibited distinct electronic properties resulting from the interaction between the pyrrole and pyrazole components, leading to unique reactivity patterns and biological activities. The development of efficient synthetic methodologies for accessing these scaffolds has been driven by their proven utility in pharmaceutical applications, with numerous examples demonstrating their effectiveness as pharmacologically active compounds.

Position of 1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid in Heterocyclic Chemistry

Within the broader landscape of heterocyclic chemistry, this compound occupies a unique position as a representative of bicyclic nitrogen-containing systems that bridge multiple areas of chemical research. The compound exemplifies the sophisticated molecular architectures that have emerged from the systematic exploration of fused heterocyclic systems, combining the well-established chemistry of pyrazoles with the distinct properties of pyrrole rings in a specific [3,2-c] fusion pattern. This particular arrangement creates a bicyclic framework that exhibits properties distinct from either component ring system alone, positioning it as a valuable scaffold for both synthetic methodology development and pharmaceutical applications.

The structural characteristics of this compound place it within the broader category of dihydropyrrolo systems, which have gained significant attention in heterocyclic chemistry due to their ability to serve as versatile intermediates in synthetic transformations. The presence of the carboxylic acid functionality at the 5-position adds another dimension to its chemical behavior, providing opportunities for further functionalization and derivatization that expand its utility in synthetic applications. This functional group positioning allows for systematic modification of the compound's properties through standard carboxylic acid chemistry, including esterification, amidation, and other transformations that can modulate both physical and biological properties.

The [3,2-c] fusion pattern exhibited by this compound represents one of several possible arrangements for combining pyrrole and pyrazole rings, each of which imparts distinct electronic and steric characteristics to the resulting molecule. This specific fusion geometry creates a planar bicyclic system with defined hydrogen bonding capabilities and specific electronic distribution patterns that influence both its chemical reactivity and potential biological activity. The systematic study of different fusion patterns has revealed that the [3,2-c] arrangement often provides optimal balance between synthetic accessibility and functional diversity, making compounds like this compound particularly valuable for medicinal chemistry applications.

From a broader perspective within heterocyclic chemistry, this compound represents the successful integration of classical heterocyclic design principles with modern synthetic capabilities. The ability to construct such complex bicyclic systems with defined substitution patterns demonstrates the maturation of heterocyclic chemistry as a field capable of producing sophisticated molecular architectures with predictable properties. The compound serves as an example of how fundamental understanding of individual heterocyclic systems can be combined to create new molecular frameworks with enhanced capabilities and applications.

Fundamental Significance in Nitrogen-containing Heterocycles

The fundamental significance of this compound within the realm of nitrogen-containing heterocycles stems from its embodiment of several key principles that govern the behavior and utility of such compounds. The molecule contains multiple nitrogen atoms positioned in different chemical environments, creating a complex electronic system that exhibits both electron-donating and electron-accepting characteristics depending on the specific conditions and interactions involved. This electronic versatility makes the compound particularly valuable for understanding how nitrogen-containing heterocycles can modulate molecular properties and biological activity through subtle changes in electronic distribution.

The pyrazole component of the molecule contributes two nitrogen atoms in adjacent positions, creating a system with pronounced aromatic character that stabilizes the overall molecular framework. According to crystallographic studies of related pyrazole systems, these compounds typically exhibit planar geometries with carbon-nitrogen distances of approximately 1.33 Angstroms, indicating significant delocalization of electron density throughout the ring system. The incorporation of this pyrazole unit into the larger bicyclic framework provides a foundation for understanding how individual heterocyclic components retain their characteristic properties while contributing to the overall behavior of more complex systems.

The pyrrole portion of the molecule introduces additional complexity through its different nitrogen environment, where the nitrogen atom participates in the aromatic system while also serving as a potential hydrogen bond donor. This dual functionality is particularly important in biological systems, where hydrogen bonding interactions often determine binding affinity and selectivity. The combination of pyrrole and pyrazole units within a single molecular framework creates opportunities for simultaneous engagement of multiple interaction modes, enhancing the versatility of the compound in various applications.

The carboxylic acid functionality positioned at the 5-position of the pyrrole ring adds another layer of significance to the compound's role in nitrogen-containing heterocycle chemistry. This functional group provides both hydrogen bonding capabilities and the potential for ionic interactions, expanding the range of molecular recognition events that the compound can participate in. The positioning of this group relative to the nitrogen-containing rings creates specific geometric relationships that can be exploited in the design of compounds with targeted properties and activities.

From a synthetic chemistry perspective, the compound represents an important example of how multiple nitrogen-containing fragments can be combined to create molecular architectures with enhanced complexity and functionality. The successful synthesis and characterization of such compounds demonstrates the continued evolution of heterocyclic chemistry toward increasingly sophisticated molecular targets that can address complex challenges in various fields of application.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex heterocyclic systems, providing a precise description of the compound's structural features and substitution pattern. The name begins with the numerical descriptors "1,4-Dihydro," which indicate the specific positions within the bicyclic system that contain additional hydrogen atoms compared to the fully aromatic parent structure. This designation is crucial for distinguishing the compound from related fully aromatic systems and provides important information about the electronic properties and potential reactivity of the molecule.

The core structural designation "pyrrolo[3,2-c]pyrazole" describes the fusion pattern between the two heterocyclic components, with the bracketed numbers [3,2-c] specifying the exact connectivity between the pyrrole and pyrazole rings. In this notation system, the numbers indicate which positions on each ring are involved in the fusion, while the letter designation provides additional specificity about the orientation and geometry of the fused system. This precise nomenclature allows for unambiguous identification of the compound and distinguishes it from other possible fusion patterns such as [3,2-b] or [3,4-c] arrangements that would create different molecular architectures with distinct properties.

The suffix "5-carboxylic acid" completes the systematic name by identifying both the position and nature of the functional group substitution. The number 5 refers to the specific carbon atom within the bicyclic framework that bears the carboxylic acid group, following the established numbering convention for this particular ring system. This positional specificity is essential for synthetic chemistry applications, as different substitution positions would likely exhibit different reactivity patterns and biological properties.

Chemical Abstracts Service registry systems classify this compound under multiple hierarchical categories that reflect its diverse structural components and potential applications. The primary classification places it within the broader category of bicyclic heterocycles containing nitrogen, with secondary classifications addressing the specific ring fusion pattern and functional group substitution. These classification systems facilitate database searches and enable researchers to identify related compounds with similar structural features or potential applications.

The molecular formula C₆H₅N₃O₂ provides a concise summary of the compound's elemental composition, indicating the presence of six carbon atoms, five hydrogen atoms, three nitrogen atoms, and two oxygen atoms within the molecular structure. This formula enables rapid assessment of the compound's molecular weight (151.12 g/mol) and provides basic information for analytical characterization methods such as mass spectrometry and elemental analysis.

Structural Parameter Value/Description Reference
Molecular Formula C₆H₅N₃O₂
Molecular Weight 151.12 g/mol
Ring System Bicyclic pyrrolo[3,2-c]pyrazole
Fusion Pattern [3,2-c]
Functional Group Carboxylic acid at position 5
Nitrogen Atoms Three (two in pyrazole, one in pyrrole)
Hydrogen Bond Donors 2 (NH and COOH)
Hydrogen Bond Acceptors 3 (N atoms and C=O)

Structural classification systems also recognize the compound as a member of the broader dihydropyrrolo family, which encompasses a range of partially saturated pyrrole-containing bicycles with varying substitution patterns and biological activities. This classification highlights the relationship between the compound and other structurally related molecules that share similar synthetic approaches and potential applications. The systematic organization of these compounds within established classification frameworks facilitates comparative studies and enables researchers to leverage knowledge gained from related structures in the development of new compounds with enhanced properties.

Properties

IUPAC Name

1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-6(11)4-1-3-5(8-4)2-7-9-3/h1-2,8H,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESHBAKAUQDDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659538
Record name 1,2-Dihydropyrrolo[3,2-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041421-58-2
Record name 1,2-Dihydropyrrolo[3,2-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid (CAS Number: 1041421-58-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

PropertyValue
Molecular FormulaC₆H₅N₃O₂
Molecular Weight151.123 g/mol
LogP0.589
PSA81.770 Ų

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its pyrazole structure. Notable activities include:

  • Antimicrobial Activity : Research indicates that compounds with a pyrazole moiety can exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to be effective against various bacterial strains including E. coli and S. aureus .
  • Anticancer Activity : The compound has been investigated for its anticancer potential. Studies demonstrate that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various cell lines such as A549 and H460 .
  • Anti-inflammatory Effects : Pyrazole compounds are also known for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Antimicrobial Studies

A study by Argade et al. synthesized novel 1,5-diaryl pyrazoles and tested their antibacterial activity against E. coli and S. aureus. The compounds demonstrated promising results, with some exhibiting significant inhibition zones compared to standard antibiotics .

Anticancer Evaluations

In a recent investigation, several derivatives of this compound were screened for cytotoxicity against human cancer cell lines. One derivative showed an IC50 value of 26 µM against A549 cells, indicating substantial anticancer potential .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of key enzymes involved in cellular processes, contributing to their antimicrobial and anticancer effects.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells through the modulation of various signaling cascades.

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of 1,4-dihydro-pyrrolo[3,2-c]pyrazole compounds exhibit antibacterial properties. A study highlighted the synthesis of various substituted dihydropyrrolopyrazoles and their evaluation against bacterial strains. The structure-activity relationship (SAR) demonstrated that specific substitutions enhance antibacterial efficacy, making these compounds candidates for developing new antibiotics .

Anticancer Potential

Several studies have investigated the anticancer properties of pyrrolo[3,2-c]pyrazole derivatives. These compounds have shown promise in inhibiting cancer cell proliferation in vitro. For instance, certain derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects linked to their ability to disrupt cellular pathways involved in tumor growth .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it can modulate inflammatory responses by inhibiting specific signaling pathways involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study synthesized a series of 1,4-dihydro-pyrrolo[3,2-c]pyrazole derivatives and evaluated their biological activities. The results indicated that certain modifications significantly enhanced their antibacterial and anticancer activities. The study provided insights into the SAR, establishing a foundation for future drug development efforts targeting these compounds .

Case Study 2: Clinical Trials for Anticancer Drugs

Another notable case involved the progression of pyrrolo[3,2-c]pyrazole derivatives into clinical trials for anticancer therapies. Early-phase trials demonstrated promising results in terms of safety and efficacy, leading to further investigations into optimal dosing regimens and combination therapies with existing anticancer agents .

Summary Table of Applications

ApplicationDescriptionReferences
AntibacterialEffective against various bacterial strains
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryModulates inflammatory responses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo-Pyridine Carboxylic Acid Derivatives

Example : 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) and its derivatives (e.g., 5-chloro and 5-methoxy variants) .

  • Structural Differences : These compounds replace the pyrazole ring in the target compound with a pyridine ring, altering aromaticity and hydrogen-bonding capabilities.
  • Synthesis : Higher yields (71–95%) compared to fused pyrazole systems, attributed to optimized cyclization conditions .
  • Applications : Primarily explored as intermediates for kinase inhibitors, leveraging the pyridine nitrogen for metal coordination .
Compound Yield (%) Key Substituent Application
10a (Pyrrolo-pyridine) 95 None Kinase inhibitor precursor
10b (5-Chloro derivative) 71 Cl Enhanced electrophilicity
10c (5-Methoxy derivative) 80 OMe Improved solubility

Pyrazole-Benzodioxin Hybrids

Example : 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid .

  • Structural Differences : A benzodioxin substituent at position 3 introduces bulkiness and redox-active properties absent in the target compound.
  • Reactivity : The electron-donating benzodioxin group enhances stability under acidic conditions but reduces electrophilicity at the carboxylate .

Pyrano-Pyrazole Carboxylic Acid Derivatives

Example: 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile .

  • Structural Differences : Incorporates a pyran ring fused to pyrazole, increasing ring strain and hydrophobicity.
  • Synthesis: Synthesized via four-component one-pot reactions, emphasizing atom economy .
  • Applications : Used as precursors for heterocyclic compounds with oxazine moieties, highlighting versatility in cascade reactions .

Pyrazole-5-Carboxylic Acid Metal Complexes

Example : 1,3-Dimethylpyrazole-5-carboxylic acid .

  • Coordination Chemistry: The carboxylate and pyrazole nitrogen enable monodentate or bridging coordination modes, unlike the fused system in the target compound, which restricts flexibility .
  • Crystal Structures: Forms supramolecular architectures via hydrogen bonding, a feature less pronounced in rigid bicyclic systems .

Thieno-Pyrazole Carboxylic Acids

Example: 1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid .

  • Electronic Properties : The thiophene ring increases electron-withdrawing effects, lowering pKa of the carboxylic acid compared to pyrrolo-pyrazole analogs .
  • Applications : Explored in organic electronics due to thiophene’s conductive properties .

Pharmacological and Industrial Relevance

  • Medicinal Chemistry: Pyrazole-5-carboxylic acids are key intermediates for excitatory amino acid antagonists and nicotinic receptor agonists, with fused systems like the target compound offering improved target selectivity .
  • Material Science: Thieno-pyrazole derivatives are prioritized in optoelectronics, whereas pyrrolo-pyrazoles remain understudied in this field .

Preparation Methods

Multicomponent Reaction Approach Using Niobium Pentachloride Catalyst

A highly efficient preparation method for 1,4-dihydro-pyrrolo[3,2-c]pyrazole derivatives bearing carboxylic acid groups involves a multicomponent reaction catalyzed by niobium pentachloride (NbCl5). This method was reported for related pyrrolo[3,2-b]pyrrole derivatives but can be adapted for the [3,2-c] isomer due to structural similarities.

Procedure Summary:

  • Reagents: Benzaldehyde derivatives, aniline derivatives, and butane-2,3-dione.
  • Catalyst: Niobium pentachloride (0.250 mmol).
  • Solvent: Anhydrous acetonitrile.
  • Conditions: Room temperature, stirring for 20–40 minutes.
  • Workup: Quenching with water, extraction with dichloromethane, washing with sodium bicarbonate and brine, drying, solvent removal, and recrystallization from ethyl acetate.
  • Post-synthesis modification: Ester hydrolysis to convert ester groups into carboxylic acids.

Key Features:

  • High yields and short reaction times.
  • The electronic nature of substituents on benzaldehyde and aniline influences yields due to side reactions forming imidazole derivatives.
  • The method allows introduction of carboxylic acid anchoring groups via ester hydrolysis after initial synthesis.
Step Reagents/Conditions Outcome
1 Benzaldehyde derivative + aniline derivative + butane-2,3-dione + NbCl5 in acetonitrile, RT, 20-40 min Formation of tetraaryl-pyrrolo[3,2-b]pyrrole esters
2 Hydrolysis of ester groups Conversion to carboxylic acid derivatives

This method is efficient for synthesizing the core structure with carboxylic acid functionality, suitable for further derivatization or application in dye-sensitized solar cells (DSSCs) and pharmaceuticals.

Stepwise Functional Group Transformation from Pyrazole Dicarboxylic Acids

A detailed synthetic route starting from diethyl 1H-pyrazole-3,5-dicarboxylic acid has been documented, involving methylation, hydrolysis, chlorination, amidation, and cyano group introduction, which can be adapted for synthesizing 1,4-dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid derivatives.

Stepwise Outline:

Step Reaction Description Conditions & Notes
1 Methylation of diethyl 1H-pyrazole-3,5-dicarboxylic acid with iodomethane in acetone using K2CO3 Heated at 60°C overnight; TLC monitoring; yields diethyl 1-methyl-pyrazole-3,5-dicarboxylate
2 Hydrolysis of diester to monoester carboxylic acid using KOH in methanol, followed by acidification Cooled to 0°C, stirred 10 h at 25°C; extraction with ethyl acetate; yields 3-(carbomethoxy)-1-methyl pyrazole-5-carboxylic acid
3 Conversion of carboxylic acid to acid chloride using SOCl2 in solution, heating at 70–85°C Stirred 16 h; solvent evaporation and toluene azeotrope removal; acid chloride used in next step
4 Amidation with ammonia in THF at 0–5°C to form methyl 5-carbamyl-1-methyl pyrazole-3-carboxylate Stirred 8 h; filtration and drying at 60°C
5 Conversion of amide to nitrile by reaction with trifluoroacetic anhydride in DCM with triethylamine Room temperature, 1 h stirring; purification by silica gel chromatography; yields methyl 5-cyano-1-methyl pyrazole-3-carboxylate

This sequence allows precise functionalization and installation of cyano and carboxylate groups, which are key for forming the pyrrolo[3,2-c]pyrazole scaffold.

InCl3-Catalyzed One-Pot Multicomponent Synthesis Under Ultrasound Irradiation

An alternative green and efficient approach employs indium(III) chloride as a catalyst under ultrasound irradiation to synthesize pyrazole derivatives with carboxylic acid esters, potentially adaptable for the target compound.

Key Aspects:

  • Reagents: Ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, malononitrile.
  • Catalyst: InCl3 (optimal at 20 mol%).
  • Solvent: 50% ethanol.
  • Method: Ultrasound irradiation accelerates the reaction, improving yield and selectivity.
  • Yields: Excellent, 85–95% under optimized conditions.
  • Catalyst Screening: Organic bases less effective than InCl3; ultrasound enhances reaction rates compared to conventional heating.

This method is notable for its mild conditions, environmental friendliness, and high efficiency, making it a promising route for constructing substituted pyrazole carboxylic acid derivatives.

Comparative Summary Table of Preparation Methods

Method Key Reagents & Catalysts Reaction Conditions Advantages Yield Range Notes
Niobium Pentachloride-Catalyzed MCR Benzaldehyde, aniline, butane-2,3-dione, NbCl5 Room temperature, acetonitrile Fast, high yield, mild conditions High (not specified) Ester hydrolysis to carboxylic acid needed
Stepwise Functional Group Transformation Diethyl pyrazole dicarboxylic acid, SOCl2, NH3, TFAA 0–85°C, multiple steps Precise functionalization High (not specified) Multi-step, industrially scalable
InCl3-Catalyzed Ultrasound-Assisted MCR Ethyl acetoacetate, hydrazine hydrate, InCl3 Ultrasound, 50% EtOH, RT Green, rapid, high yield 85–95% Requires ultrasound equipment

Research Findings and Notes

  • The choice of catalyst and reaction conditions significantly influences yield and purity.
  • Multicomponent reactions (MCRs) provide efficient access to the core heterocyclic framework with functional groups suitable for further modification.
  • Ester hydrolysis is a common step to obtain the free carboxylic acid functionality.
  • Ultrasound irradiation and mild catalysts like InCl3 promote greener synthesis with reduced reaction times.
  • Side reactions, such as imidazole formation, can reduce yields; substituent effects on starting materials are critical.
  • Industrial scalability is demonstrated in the stepwise transformation route, emphasizing safety and high purity.

Q & A

Q. What gaps exist in the literature regarding pyrrolo-pyrazole pharmacology?

  • Analysis : Limited data on in vivo efficacy, metabolic stability, and target engagement (e.g., kinase inhibition) are noted . Prioritize:
  • Metabolite profiling : LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .
  • Target deconvolution : Chemoproteomics (e.g., affinity-based probes) to map binding partners .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid
Reactant of Route 2
1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid

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